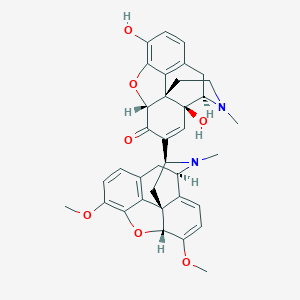

![molecular formula C8H7NO2 B044711 Furo[3,2-c]pyridin-6-ylmethanol CAS No. 117013-84-0](/img/structure/B44711.png)

Furo[3,2-c]pyridin-6-ylmethanol

Übersicht

Beschreibung

Synthesis Analysis

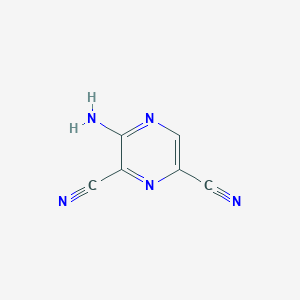

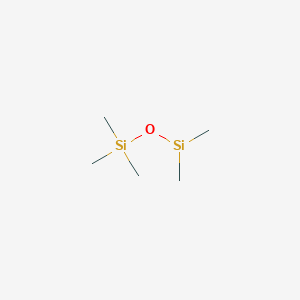

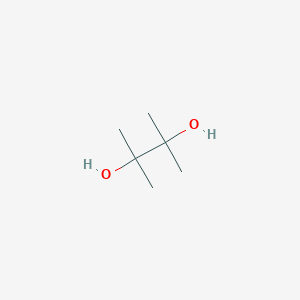

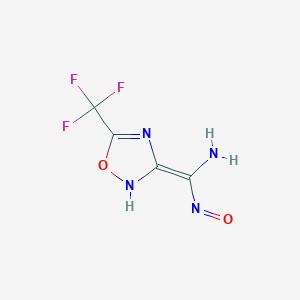

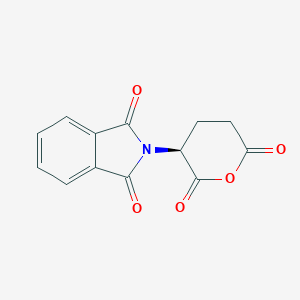

The synthesis of Furo[3,2-c]pyridin-6-ylmethanol derivatives involves several key steps, including cyanation, conversion of cyano groups to carboxamides, and further reactions to achieve different carbon-substituents. One method involves the Reissert-Henze reaction, leading to moderate to excellent yields of cyano derivatives of furo[3,2-c]pyridine, which can then be converted to various derivatives through reactions with benzoyl chloride, trimethylsilyl cyanide, and triethylamine (Shiotani & Taniguchi, 1997). Another approach is a simple synthesis from ethyl 3-hydroxyisonicotinate, leading to the hydroxy derivative and then to furo[3,2-c]pyridin-6-ylmethanol through reduction (Morita & Shiotani, 1986).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, have been investigated to understand the geometry in the solid state, intermolecular hydrogen bonding, and π-π interactions, which help elucidate the structural characteristics of Furo[3,2-c]pyridin-6-ylmethanol derivatives (Rodi et al., 2013).

Chemical Reactions and Properties

Furo[3,2-c]pyridin-6-ylmethanol and its derivatives undergo various chemical reactions, including photocycloaddition with acrylonitrile, which leads to the formation of photoadducts with distinct structures (Shiotani et al., 1996). Another study describes the synthesis of 5-aminofuro[3,2-c]pyridinium tosylates and their reactions to produce furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters, illustrating the compound's reactivity and the possibility of generating diverse structures (Bencková & Krutošíková, 1999).

Wissenschaftliche Forschungsanwendungen

Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives, closely related to Furo[3,2-c]pyridin-6-ylmethanol, play a significant role in medicinal chemistry due to their structural diversity and biological activities. These compounds exhibit a wide range of pharmacological properties, including antifungal, antibacterial, antioxidant, and anticancer activities. The versatility of pyridine as a core structure enables the development of novel therapeutic agents by facilitating the modification and optimization of drug-like properties (Altaf et al., 2015).

Furan Derivatives in Organic Synthesis

Furan derivatives are crucial in organic synthesis and material science due to their unique chemical properties and reactivity. Studies have shown that furan compounds can serve as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The reactivity of furan rings, particularly in [3+2] cycloaddition reactions, makes them valuable in constructing cyclic compounds with potential applications in drug discovery and development (Kamneva et al., 2018).

Eigenschaften

IUPAC Name |

furo[3,2-c]pyridin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-5-7-3-8-6(4-9-7)1-2-11-8/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGAVZIPQAAYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1C=NC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554112 | |

| Record name | (Furo[3,2-c]pyridin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[3,2-c]pyridin-6-ylmethanol | |

CAS RN |

117013-84-0 | |

| Record name | (Furo[3,2-c]pyridin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)

![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)

![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)